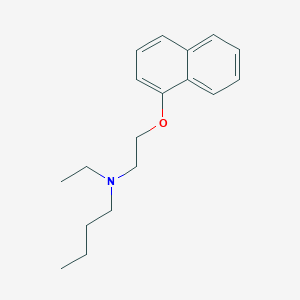
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is a tertiary amine compound characterized by the presence of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine typically involves the following steps:
Formation of the naphthalen-1-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Alkylation of butan-1-amine: The naphthalen-1-yloxyethyl intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
科学的研究の応用
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)ethanamine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)propan-1-amine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)pentan-1-amine
Uniqueness
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
118868-66-9 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC名 |
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine |
InChI |
InChI=1S/C18H25NO/c1-3-5-13-19(4-2)14-15-20-18-12-8-10-16-9-6-7-11-17(16)18/h6-12H,3-5,13-15H2,1-2H3 |
InChIキー |
XMDYQOORAKWOMI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC)CCOC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


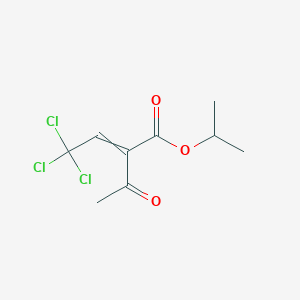
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
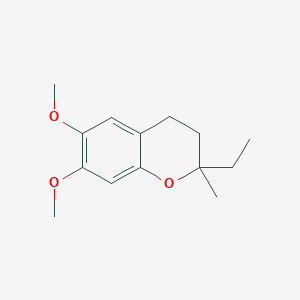
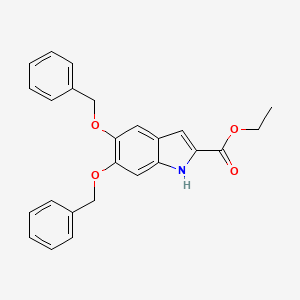
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
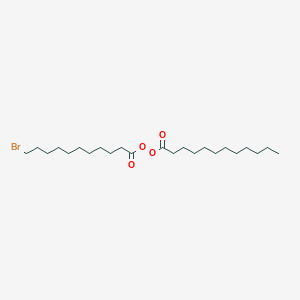
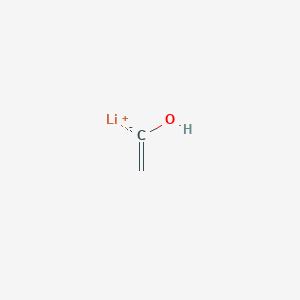
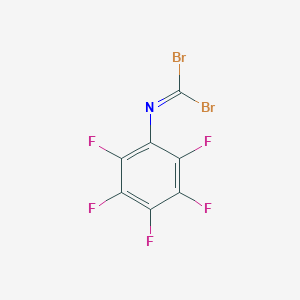
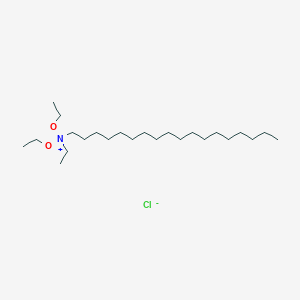
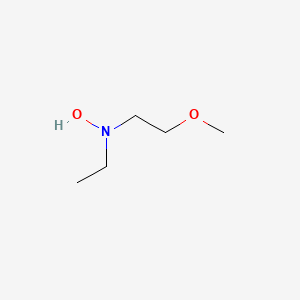
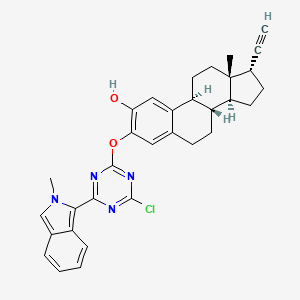
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
